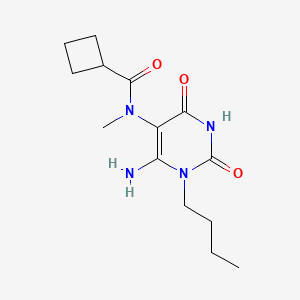
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide, also known as AICAR, is a synthetic nucleoside analog that has been extensively studied for its potential applications in scientific research. AICAR has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and has been investigated for its potential therapeutic effects in a variety of diseases.
Mécanisme D'action
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide activates AMPK by mimicking the effects of AMP, which is an endogenous activator of AMPK. AMPK is a key regulator of cellular energy homeostasis, and its activation leads to various metabolic effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has also been shown to have anti-inflammatory effects, and its activation of AMPK has been implicated in the regulation of autophagy and apoptosis.
Biochemical and Physiological Effects:
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In muscle cells, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to increase glucose uptake and fatty acid oxidation, leading to increased energy production and improved exercise performance. In liver cells, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to decrease glucose production and improve insulin sensitivity, making it a potential therapeutic agent for diabetes. In adipose tissue, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to increase fatty acid oxidation and decrease lipogenesis, suggesting a potential role in the treatment of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has several advantages as a tool for scientific research. It is a potent and specific activator of AMPK, and its effects can be easily measured using various biochemical and physiological assays. N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has some limitations as well. It can be toxic at high concentrations and can activate other signaling pathways besides AMPK, leading to potential off-target effects. Additionally, the effects of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide can vary depending on the cell type and experimental conditions, making it important to carefully design experiments and interpret results.
Orientations Futures
There are several potential future directions for research on N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide. One area of interest is the development of more potent and specific activators of AMPK, which could have improved therapeutic potential. Another area of interest is the investigation of the role of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide and AMPK in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide as a tool for the study of autophagy and apoptosis is an area of active research.
Méthodes De Synthèse
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide can be synthesized through a multistep process involving the reaction of various compounds such as 4-chloropyrimidine, ethyl acetoacetate, and N-methylcyclobutanecarboxamide. The synthesis of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been extensively studied and optimized, and various methods have been developed to produce high yields of pure N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide.
Applications De Recherche Scientifique
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been widely used in scientific research as a tool to study the role of AMPK in cellular metabolism and energy homeostasis. N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to activate AMPK in various cell types, including muscle, liver, and adipose tissue, and has been investigated for its potential therapeutic effects in diseases such as diabetes, obesity, and cancer.
Propriétés
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-3-4-8-18-11(15)10(12(19)16-14(18)21)17(2)13(20)9-6-5-7-9/h9H,3-8,15H2,1-2H3,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXNQVFHRBDOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(C)C(=O)C2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

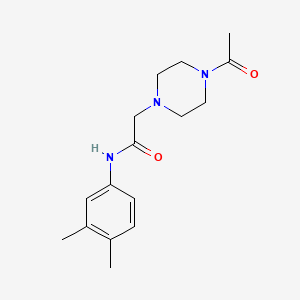
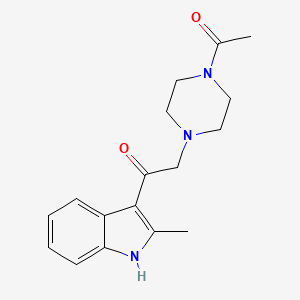

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)
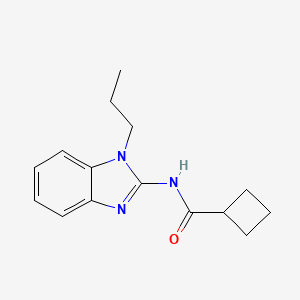
![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)
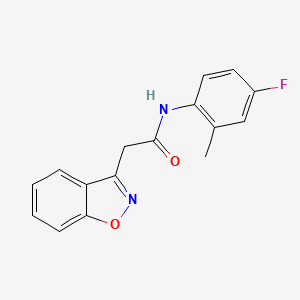
![N-(2-ethoxyphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7637001.png)
![1-(5-methylfuran-2-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7637003.png)